molecular formula C33H27NO6 B1448456 Fmoc-asp(ofm)-oh CAS No. 608512-85-2

Fmoc-asp(ofm)-oh

Cat. No. B1448456
CAS RN: 608512-85-2
M. Wt: 533.6 g/mol
InChI Key: JBLJMACTOMSWJQ-PMERELPUSA-N
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Description

“Fmoc-asp(ofm)-oh” is an intermediate used in the synthesis of some biologically active molecules . It’s a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc protected N-methyl amino acids which have been shown to improve proteolytic stability of peptides . A study has shown that a doubly Fmoc-Protected Aspartic Acid can self-assemble into hydrogels suitable for bone tissue engineering .


Molecular Structure Analysis

The molecular formula of “this compound” is C33H27NO6 . It’s a Fmoc protected amino acid, used in solid phase peptide synthesis .


Chemical Reactions Analysis

“this compound” has been shown to lead to the formation of well-ordered fibrous structures . The Fmoc group promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its optical activity is [α]20/D −24.5±2°, c = 1% in DMF .

Scientific Research Applications

Peptide Synthesis and Aspartimide Minimization

Fmoc-asp(ofm)-oh is significant in the field of peptide synthesis. A study by Behrendt et al. (2015) highlights the development of new aspartate protecting groups, including Fmoc-Asp derivatives, to prevent aspartimide formation in Fmoc/tBu chemistry, which is crucial for obtaining homogenous aspartyl-containing peptides. This approach is especially important as aspartimide formation often poses a significant challenge in peptide synthesis (Behrendt et al., 2015).

Hydrogel Formation and Biomedical Applications

Another application is in the creation of peptide hydrogels. Chakraborty et al. (2020) discuss a dipeptide, Fmoc‐Lys(Fmoc)‐Asp, that forms a hydrogel with the lowest critical gelation concentration reported. This hydrogel exhibits cytocompatibility and supports 2D/3D cell growth, highlighting its potential in biomedical applications (Chakraborty et al., 2020).

Peptide-based Hydrogels for Material Science

Furthermore, this compound plays a role in the development of peptide-based hydrogels for material science. Adhikari and Banerjee (2011) describe the synthesis of stable supramolecular hydrogels from Fmoc protected dipeptides, which includes this compound derivatives. These hydrogels, characterized by various microscopy and spectroscopy techniques, exhibit potential for applications in nanotechnology and material sciences (Adhikari & Banerjee, 2011).

Antibacterial and Anti-inflammatory Nanotechnology

Additionally, this compound derivatives are used in the development of antibacterial and anti-inflammatory materials. Schnaider et al. (2019) discuss the use of Fmoc-decorated self-assembling building blocks, including this compound derivatives, for creating materials that exhibit antibacterial properties and are not cytotoxic to mammalian cells. This illustrates the potential of this compound in creating enhanced biomedical materials (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Asp(OFm)-OH is a modified amino acid that primarily targets the process of peptide synthesis and tissue engineering . It is used as a building block in the fabrication of functional materials, particularly in the field of life sciences .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .

Biochemical Pathways

The self-assembly of this compound leads to the formation of well-ordered fibrous structures . These structures, in turn, affect the biochemical pathways related to biomineralization and tissue engineering. They form three-dimensional networks, trapping solvent molecules, and forming hydrogels .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are evident in its applications in tissue engineering. The formation of hydrogels in CaCl2 and CaCl2-Na2HPO4 solutions leads to calcium ion binding onto the hydrogels and enrichment with phosphate groups . This renders these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the self-assembly process can be affected by the presence of solvent molecules . Additionally, the compound’s interaction with calcium and phosphate groups can be influenced by the chemical environment .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of "Fmoc-asp(ofm)-oh" .

Future Directions

The future directions of “Fmoc-asp(ofm)-oh” research could involve its use in biomedical applications, including bone and cartilage regeneration . Its ability to form hydrogels that are osteoinductive scaffolds for bone tissue engineering makes it a promising material for future research .

properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJMACTOMSWJQ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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